3-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide
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Overview
Description
3-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C11H12N2O3S It is characterized by the presence of an amino group, a furan ring, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzenesulfonamide and furfural.
Reduction: The nitro group in 3-nitrobenzenesulfonamide is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Condensation: The resulting 3-aminobenzenesulfonamide is then condensed with furfural under acidic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known for its antibacterial properties.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can inhibit enzymes like dihydropteroate synthetase by mimicking the substrate para-aminobenzoic acid, thereby blocking the synthesis of folic acid in bacteria. This inhibition leads to the antibacterial effects of the compound.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with a similar mechanism of action but different structural features.
Sulfadiazine: Known for its use in combination with pyrimethamine for treating toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Uniqueness
3-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide is unique due to the presence of the furan ring, which imparts distinct chemical reactivity and potential biological activity compared to other sulfonamides. This structural feature allows for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-amino-N-(furan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c12-9-3-1-5-11(7-9)17(14,15)13-8-10-4-2-6-16-10/h1-7,13H,8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEBFZLOXJIJHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CO2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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